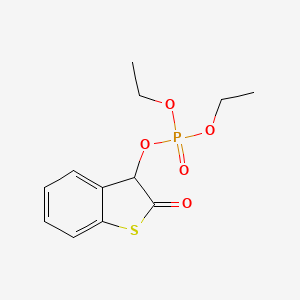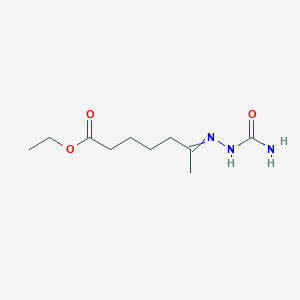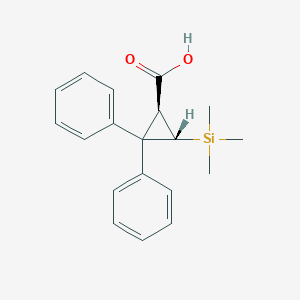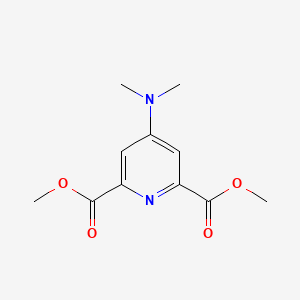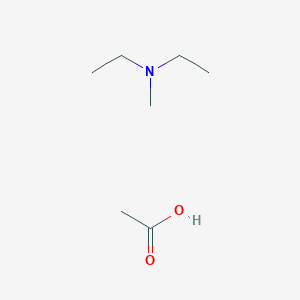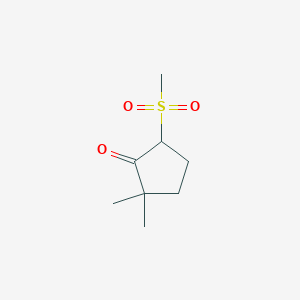![molecular formula C16H31O7P B14378348 Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester CAS No. 89726-75-0](/img/structure/B14378348.png)
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester is a chemical compound with the molecular formula C16H31O7P. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its unique structure, which includes a diethoxyphosphinyl group and a methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester typically involves the esterification of nonanoic acid with methanol in the presence of a catalyst. The diethoxyphosphinyl group is introduced through a reaction with diethyl phosphite and an appropriate acylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nonanoic acid, such as alcohols, ketones, and substituted esters.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes, altering their activity. The ester group can undergo hydrolysis, releasing nonanoic acid, which can further participate in metabolic pathways. The compound’s unique structure allows it to modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with similar chemical properties.
Methyl nonanoate: The methyl ester of nonanoic acid, lacking the diethoxyphosphinyl group.
Pelargonic acid: Another name for nonanoic acid, used in various industrial applications.
Uniqueness
Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89726-75-0 |
|---|---|
Molekularformel |
C16H31O7P |
Molekulargewicht |
366.39 g/mol |
IUPAC-Name |
methyl 9-(2-diethoxyphosphorylacetyl)oxynonanoate |
InChI |
InChI=1S/C16H31O7P/c1-4-22-24(19,23-5-2)14-16(18)21-13-11-9-7-6-8-10-12-15(17)20-3/h4-14H2,1-3H3 |
InChI-Schlüssel |
BAMYLRGUTMXFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)OCCCCCCCCC(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
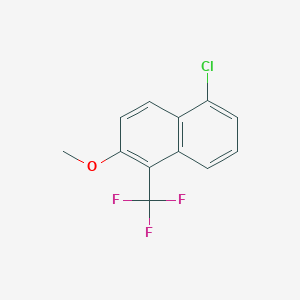

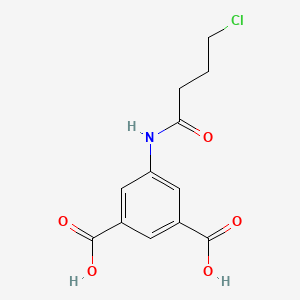
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
